molecular formula C14H20O5 B077314 Benzo-15-crown-5 CAS No. 14098-44-3

Benzo-15-crown-5

Cat. No.: B077314
CAS No.: 14098-44-3
M. Wt: 268.3 g/mol
InChI Key: FNEPSTUXZLEUCK-UHFFFAOYSA-N
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Description

Benzo-15-crown-5 is a macrocyclic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions due to their unique ring structure containing multiple ether groups. This compound, specifically, has a benzene ring fused to a 15-membered crown ether ring, which enhances its complexation properties .

Mechanism of Action

Target of Action

Benzo-15-crown-5, a macrocyclic compound, belongs to the class of crown ethers . Its primary targets are metal cations, specifically sodium and potassium . These metal cations play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.

Mode of Action

This compound acts as a ligand, enhancing the reactivity and selectivity of metal-catalyzed reactions by coordinating with metal cations . It forms complexes with these cations, altering their reactivity and enabling them to participate in various chemical reactions . For instance, it has been utilized in certain metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, to improve the efficiency and selectivity of the transformations .

Result of Action

The result of this compound’s action is the enhanced reactivity and selectivity of metal-catalyzed reactions . It has been shown to improve the efficiency and selectivity of certain metal-catalyzed cross-coupling reactions . Additionally, it has been used as a reactant in the synthesis of a phenol-based this compound ether resin, which is further used for lithium isotope separation, relying on the selective absorption of the Li-6 isotope .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. These systems typically involve two immiscible phases, and the crown ether can shuttle ions from one phase to the other, influencing the reaction’s rate and outcome .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzo-15-crown-5 are largely due to its ability to coordinate with metal cations This interaction with metal ions can influence the activity of enzymes, proteins, and other biomolecules that rely on these ions for their function

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its ability to bind and coordinate with metal cations This could potentially influence the activity of enzymes and other biomolecules that rely on these ions For example, it could inhibit or activate certain enzymes by altering the availability of their metal cofactors

Transport and Distribution

It could potentially interact with transporters or binding proteins that handle metal ions, given its ability to coordinate with these ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo-15-crown-5 can be synthesized through the reaction of catechol with tetraethyleneglycol dichloride in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like n-butanol under reflux conditions . The resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo-15-crown-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEPSTUXZLEUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161511
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-
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Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14098-44-3
Record name Benzo-15-crown-5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14098-44-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14098-44-3
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Record name 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-
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Record name 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Benzo-15-crown-5 exhibits a strong affinity for metal cations, particularly alkali metal ions, due to its macrocyclic structure. [] The oxygen atoms within the crown ether ring can coordinate with metal ions, forming stable complexes. This interaction is size-selective, meaning this compound preferentially binds cations with ionic radii that fit well within its cavity. [] For instance, it displays a notable preference for potassium ions over other alkali metal ions. [] The strength and selectivity of binding depend on factors like cation size, solvent polarity, and substituents on the this compound ring.

A: Yes, complexation with this compound can significantly impact the reactivity of metal ions. [] By encapsulating the metal ion, the crown ether alters its solvation sphere and can enhance its solubility in organic solvents. [] This can facilitate reactions that would otherwise be slow or impossible in certain solvents. For example, this compound has been employed as a phase-transfer catalyst to facilitate reactions between reagents present in different phases. [, ]

ANone: this compound has the molecular formula C14H20O5 and a molecular weight of 268.31 g/mol.

ANone: Various spectroscopic methods are used to characterize this compound and its metal complexes. These include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide information about the structure and conformation of the crown ether ring and any substituents. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and can reveal changes in bond vibrations upon complexation with metal ions. [, , , ]
  • UV-Vis Spectroscopy: This technique is valuable for studying the electronic transitions in this compound and its complexes, providing insights into metal-ligand interactions. [, , , ]
  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the crown ether and its complexes. [, ]

ANone: this compound and its derivatives have been incorporated into polymers, liquid crystals, and membranes for various applications, including:

  • Ion-selective electrodes: The selective complexation of specific metal ions by this compound derivatives makes them suitable for use in ion-selective electrodes. []
  • Liquid crystal polymers: Crown ether-containing liquid crystal polymers exhibit unique phase transitions influenced by metal ion complexation, potentially leading to applications in sensors and displays. [, ]
  • Membranes for separation and transport: this compound has been investigated for its potential in separating and transporting metal ions across liquid membranes, with potential applications in extraction and purification processes. [, , ]
  • Predict the structures and stabilities of this compound complexes with different metal ions. [, ]
  • Study the conformational preferences of this compound in different solvents and environments. []
  • Gain insights into the electronic properties and spectroscopic characteristics of this compound and its complexes. []

ANone: SAR studies are crucial in understanding the relationship between the structure of this compound derivatives and their metal-binding affinity and selectivity.

  • Ring size: Altering the number of oxygen atoms in the crown ether ring directly impacts the size of the binding cavity and thus the selectivity for specific metal ions. [, ]
  • Substituents: Introducing different substituents on the benzo group or the crown ether ring can modify the electronic properties, solubility, and steric environment of the binding site, leading to changes in binding affinity and selectivity. [, , ]
  • Side arms: Attaching side arms with specific functional groups to the crown ether can introduce additional binding sites or modulate the overall complexation process. [, , ]

A: The discovery of crown ethers by Charles Pedersen in 1967 marked a significant milestone. [] His pioneering work on their synthesis and ability to selectively bind alkali metal ions led to the rapid development of this field. The development of new synthetic methods for crown ethers and the exploration of their diverse applications in areas like catalysis, separation science, and sensing continue to be active areas of research.

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